molecular formula C7H8BrNO3 B3047612 Ethyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate CAS No. 142841-00-7

Ethyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate

Cat. No.: B3047612
CAS No.: 142841-00-7
M. Wt: 234.05 g/mol
InChI Key: UIZIBTYIZFDYCC-UHFFFAOYSA-N
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Description

Ethyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate is an organic compound that belongs to the oxazole family. It is characterized by the presence of a bromomethyl group attached to the oxazole ring, which is further substituted with an ethyl ester group at the 4-position. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate typically involves the bromination of a suitable precursor. One common method is the bromination of ethyl 2-methyl-1,3-oxazole-4-carboxylate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or acetonitrile at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, greener solvents and catalysts may be employed to reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Elimination Reactions: Alkenes are the primary products.

    Cross-Coupling Reactions: Various biaryl and alkyl-aryl compounds are formed.

Scientific Research Applications

Ethyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate primarily involves its reactivity towards nucleophiles. The bromomethyl group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of new bonds. This reactivity is exploited in various synthetic transformations and biological modifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties. This makes it more versatile in synthetic applications compared to simpler brominated compounds like bromoethane. The combination of the bromomethyl group and the ester functionality also allows for a wider range of chemical transformations.

Properties

IUPAC Name

ethyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO3/c1-2-11-7(10)5-4-12-6(3-8)9-5/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIZIBTYIZFDYCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=N1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60348874
Record name ethyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142841-00-7
Record name ethyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 1.74 g (11 mmol) of 2-methyl-oxazole-4-carboxylic acid ethyl ester in 15 mL tetrachloromethane at RT, 2.994 g (17 mmol, 1.5 eq) N-bromosuccinimide and 50 mg (0.2 mmol, 0.02 eq) benzoyl peroxyde were added. The reaction mixture was stirred under reflux overnight. The reaction mixture was filtered, the filtrate was extracted with CH2Cl2 and Na2S2O3 solution. The combined organic phases were dried over Na2SO4, filtered and evaporated to dryness to yield 265 mg (10%) of 2-bromomethyl-oxazole-4-carboxylic acid ethyl ester as an yellow oil, MS: 235 (MH+).
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
2.994 g
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate
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Ethyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate
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Ethyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate
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Ethyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate
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Ethyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate

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